Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane
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Overview
Description
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a naphthalene moiety via a prop-2-en-1-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane typically involves the reaction of 3-(naphthalen-1-yl)prop-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified by distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl linker to a single bond.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Saturated silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[3-(phenyl)prop-2-en-1-yl]silane
- Trimethyl[3-(naphthalen-2-yl)prop-2-en-1-yl]silane
- Trimethyl[3-(anthracen-1-yl)prop-2-en-1-yl]silane
Uniqueness
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane is unique due to the presence of the naphthalene moiety, which imparts distinct photophysical properties and potential for π-π interactions. This makes it particularly valuable in applications requiring specific electronic and structural characteristics.
Properties
CAS No. |
185115-51-9 |
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Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
trimethyl(3-naphthalen-1-ylprop-2-enyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)13-7-11-15-10-6-9-14-8-4-5-12-16(14)15/h4-12H,13H2,1-3H3 |
InChI Key |
NVKZRLDNNBQFBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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